
4-(cyclopropylmethoxy)benzenesulfonyl Chloride
Overview
Description
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropylmethoxy group attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride derivative.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert benzenesulfonic acid or its salts into the corresponding sulfonyl chloride . This reaction is carried out at elevated temperatures, typically between 170-180°C, to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Chlorinating Agents: Phosphorus pentachloride, phosphorus oxychloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Benzenesulfonic Acid: Formed from hydrolysis
Scientific Research Applications
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)benzenesulfonyl Chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl chloride derivative without the cyclopropylmethoxy group.
Tosyl Chloride: A sulfonyl chloride derivative with a toluene group instead of a cyclopropylmethoxy group.
Uniqueness
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is unique due to the presence of the cyclopropylmethoxy group, which can impart different reactivity and selectivity compared to other sulfonyl chloride derivatives . This makes it a valuable reagent in organic synthesis and scientific research.
Biological Activity
4-(Cyclopropylmethoxy)benzenesulfonyl chloride, with the CAS number 449211-72-7, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its role as a building block in the synthesis of various therapeutic agents, including those targeting cancer and viral infections. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C11H13ClO3S |
Molecular Weight | 252.74 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Research indicates that compounds in this class can act as MEK inhibitors, which are crucial in the MAPK signaling pathway often implicated in cancer cell proliferation and survival .
- Enzyme Inhibition : The compound inhibits MEK enzymes, thus blocking downstream signaling that leads to tumor growth.
- Antiviral Activity : It has shown potential against various viral infections, including HIV and hepatitis B virus (HBV), by interfering with viral replication mechanisms .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Properties : Studies have demonstrated its efficacy in treating various cancers, including colorectal and breast cancer, by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antiviral Effects : The compound exhibits antiviral properties that may enhance treatment options for viral infections like HBV and HPV .
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines .
Case Studies
- Cancer Treatment : A study involving a series of benzenesulfonamide derivatives showed that compounds similar to this compound effectively reduced tumor size in xenograft models of human cancers .
- Viral Infections : In vitro studies indicated that this compound could inhibit HBV replication significantly, suggesting a potential role in antiviral therapies .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : Compounds have shown IC50 values indicating effective inhibition of target enzymes within nanomolar ranges, demonstrating strong potency against specific cancer cell lines .
- In Vivo Efficacy : Animal models have confirmed the therapeutic potential of this compound in reducing tumor growth and improving survival rates when combined with standard chemotherapy agents .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJCILSIBSJQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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